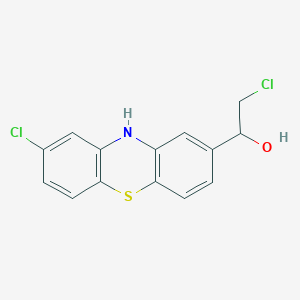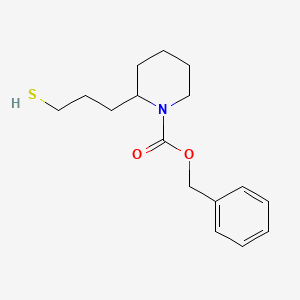
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a mercaptopropyl group, and a carboxylate ester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
相似化合物的比较
- Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
- Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-methylpropyl)piperidine-1-carboxylate
Comparison: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound can form disulfide bonds and undergo oxidation reactions, making it valuable in redox chemistry and bioconjugation studies .
属性
分子式 |
C16H23NO2S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
benzyl 2-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-14-7-2-1-3-8-14)17-11-5-4-9-15(17)10-6-12-20/h1-3,7-8,15,20H,4-6,9-13H2 |
InChI 键 |
GWYFYSAXRSTLTE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCCS)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


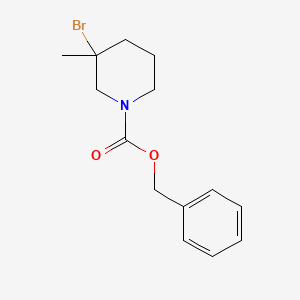
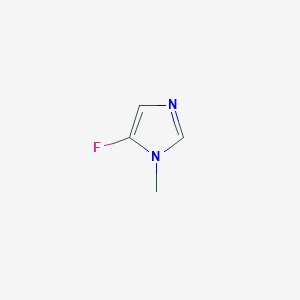
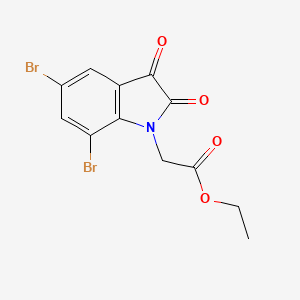


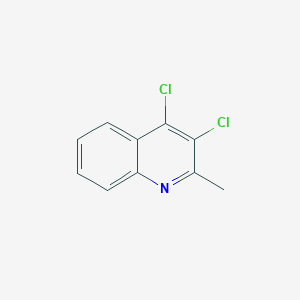

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
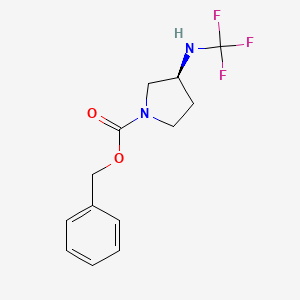

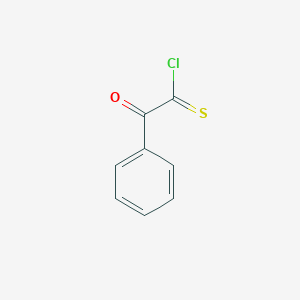
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
